(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid
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Overview
Description
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is a compound that features a fluoropyridine moiety attached to a formamido group and a hydroxypropanoic acid backbone
Scientific Research Applications
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines is through the Umemoto reaction, which involves the use of fluorinating agents such as Selectfluor . The formamido group can be introduced via a formylation reaction, and the hydroxypropanoic acid backbone can be synthesized through standard organic synthesis techniques .
Industrial Production Methods
Industrial production of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The formamido group may form hydrogen bonds with biological molecules, enhancing its binding affinity. The hydroxypropanoic acid backbone can participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Piperidine derivatives: These compounds contain a six-membered ring with a nitrogen atom and are widely used in pharmaceuticals.
Uniqueness
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-7-3-1-2-5(11-7)8(14)12-6(4-13)9(15)16/h1-3,6,13H,4H2,(H,12,14)(H,15,16)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXLCQJRTFHYSG-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)NC(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)F)C(=O)N[C@@H](CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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